molecular formula C7H4F5N3S B2490508 2-(2,3,4,5,6-Pentafluorophenyl)-1-hydrazinecarbothioamide CAS No. 860609-85-4

2-(2,3,4,5,6-Pentafluorophenyl)-1-hydrazinecarbothioamide

Cat. No.: B2490508
CAS No.: 860609-85-4
M. Wt: 257.18
InChI Key: LHISIRNIMPYTEC-UHFFFAOYSA-N
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Description

2-(2,3,4,5,6-Pentafluorophenyl)-1-hydrazinecarbothioamide is an organic compound characterized by the presence of a pentafluorophenyl group attached to a hydrazinecarbothioamide moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Scientific Research Applications

2-(2,3,4,5,6-Pentafluorophenyl)-1-hydrazinecarbothioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to discuss a ‘mechanism of action’ for this compound .

Safety and Hazards

As with any chemical compound, handling “2-(2,3,4,5,6-Pentafluorophenyl)-1-hydrazinecarbothioamide” would require appropriate safety precautions. The compound could potentially be hazardous due to the presence of the hydrazine group, which is associated with health risks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4,5,6-Pentafluorophenyl)-1-hydrazinecarbothioamide typically involves the reaction of 2,3,4,5,6-pentafluoroaniline with thiosemicarbazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4,5,6-Pentafluorophenyl)-1-hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted pentafluorophenyl compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,6-Pentafluorophenylacetic acid
  • 2,3,4,5,6-Pentafluorobenzaldehyde
  • O-(2,3,4,5,6-Pentafluorophenyl)methylhydroxylamine hydrochloride

Uniqueness

Compared to these similar compounds, 2-(2,3,4,5,6-Pentafluorophenyl)-1-hydrazinecarbothioamide stands out due to its hydrazinecarbothioamide moiety, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

(2,3,4,5,6-pentafluoroanilino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5N3S/c8-1-2(9)4(11)6(5(12)3(1)10)14-15-7(13)16/h14H,(H3,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHISIRNIMPYTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819782
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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